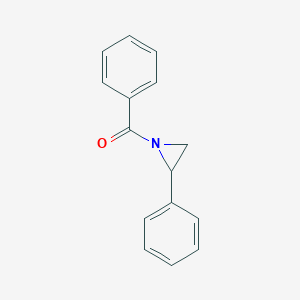
2-Acetamino-5-methylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamino-5-methylbiphenyl is an organic compound with the molecular formula C15H15NO It is a derivative of biphenyl, where an acetamino group is attached to the second carbon and a methyl group to the fifth carbon of the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamino-5-methylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the process involves the coupling of 2-bromo-5-methylbiphenyl with acetamide in the presence of a palladium catalyst and a base such as potassium phosphate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamino-5-methylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methyl group into a carboxyl group, forming 2-acetamino-5-carboxybiphenyl.
Reduction: The acetamino group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl ring are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: 2-Acetamino-5-carboxybiphenyl.
Reduction: 2-Amino-5-methylbiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-Acetamino-5-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-Acetamino-5-methylbiphenyl involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with biological molecules, influencing their activity. The biphenyl structure allows the compound to interact with hydrophobic regions of proteins and other macromolecules, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 2-Acetamino-3’-methylbiphenyl
- 2-Acetamino-4-methylbiphenyl
- 2-Acetamino-6-methylbiphenyl
Comparison: 2-Acetamino-5-methylbiphenyl is unique due to the specific positioning of the acetamino and methyl groups on the biphenyl structure. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research .
Eigenschaften
Molekularformel |
C15H15NO |
|---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-(4-methyl-2-phenylphenyl)acetamide |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-15(16-12(2)17)14(10-11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |
InChI-Schlüssel |
KCJSROIEMGYGTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)




![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)

![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)


